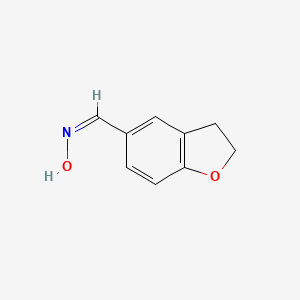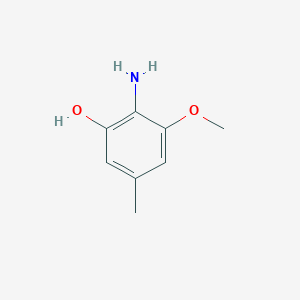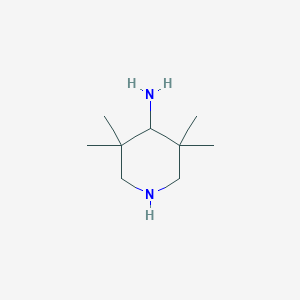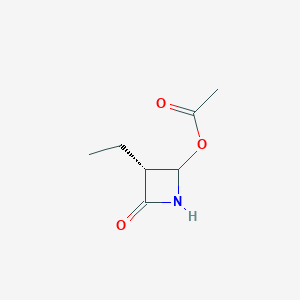
(3R)-3-Ethyl-4-oxoazetidin-2-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R)-3-Ethyl-4-oxoazetidin-2-yl acetate is a chiral compound that belongs to the class of azetidines. The compound’s chiral nature makes it particularly valuable in the synthesis of enantiomerically pure substances, which are crucial in the development of drugs and other biologically active molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Ethyl-4-oxoazetidin-2-yl acetate typically involves the use of chiral starting materials and catalysts to ensure the desired enantiomeric purity. One common method involves the use of ®-ethyl lactate as a starting material, which undergoes a series of reactions including esterification, cyclization, and acetylation to yield the target compound . The reaction conditions often require precise control of temperature, pH, and the use of specific solvents to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and scalability . The use of biocatalysts, such as enzymes, can also be employed to achieve high enantioselectivity and reduce the need for harsh reaction conditions . These methods not only improve the overall yield but also minimize the environmental impact of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
(3R)-3-Ethyl-4-oxoazetidin-2-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines and thiols are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted azetidines, alcohols, and ketones, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
(3R)-3-Ethyl-4-oxoazetidin-2-yl acetate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (3R)-3-Ethyl-4-oxoazetidin-2-yl acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and leading to various biological effects . The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and alteration of cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3S)-3-Ethyl-4-oxoazetidin-2-yl acetate: The enantiomer of the target compound, which may exhibit different biological activities and properties.
Azetidine-2-carboxylic acid: Another azetidine derivative with applications in peptide synthesis and as a proline analog.
Oxetane derivatives: Compounds with a similar four-membered ring structure but containing an oxygen atom instead of nitrogen.
Uniqueness
(3R)-3-Ethyl-4-oxoazetidin-2-yl acetate is unique due to its specific chiral configuration, which imparts distinct biological activities and makes it a valuable tool in asymmetric synthesis . Its ability to undergo various chemical reactions and its wide range of applications further highlight its importance in scientific research and industrial applications .
Eigenschaften
Molekularformel |
C7H11NO3 |
|---|---|
Molekulargewicht |
157.17 g/mol |
IUPAC-Name |
[(3R)-3-ethyl-4-oxoazetidin-2-yl] acetate |
InChI |
InChI=1S/C7H11NO3/c1-3-5-6(10)8-7(5)11-4(2)9/h5,7H,3H2,1-2H3,(H,8,10)/t5-,7?/m0/s1 |
InChI-Schlüssel |
VHOMYEKCMUWHJI-DSEUIKHZSA-N |
Isomerische SMILES |
CC[C@@H]1C(NC1=O)OC(=O)C |
Kanonische SMILES |
CCC1C(NC1=O)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


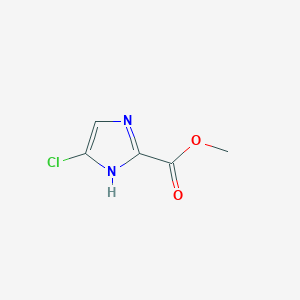
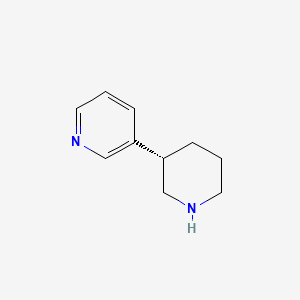


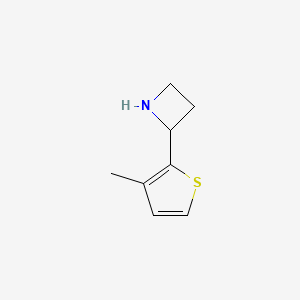
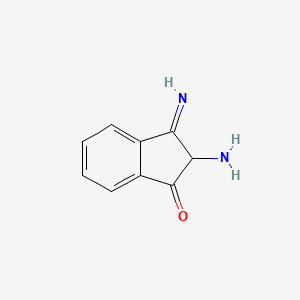
![5-Isopropylimidazo[1,2-A]pyridine](/img/structure/B11920142.png)
![1h-Pyrazolo[3,4-d]pyrimidine-4,6(3ah,5h)-dione](/img/structure/B11920145.png)


